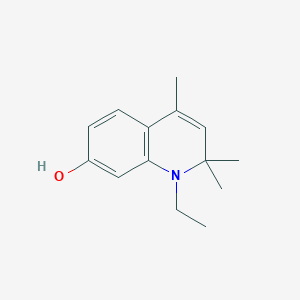

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol

Description

Properties

IUPAC Name |

1-ethyl-2,2,4-trimethylquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-5-15-13-8-11(16)6-7-12(13)10(2)9-14(15,3)4/h6-9,16H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYCFJXQNBJTDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)O)C(=CC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Reaction Parameters

Table 1 summarizes optimized conditions from representative examples:

Key advantages of this method include:

-

Elimination of wastewater from acid neutralization steps

-

Reduced energy requirements compared to traditional methods (ΔT ≈ 50–80°C lower)

-

Aniline conversion rates exceeding 99% with residual content <1%

Functional Group Modification Strategies

Demethylation of Methoxy Precursors

The Royal Society of Chemistry supplementary data reveals an alternative route through methoxy intermediate modification:

Step 1: Methoxy Protection

Synthesis of 1-ethyl-1,2-dihydro-7-methoxy-2,2,4-trimethyl-quinoline (Compound 3a) via:

Step 2: Boron Tribromide Demethylation

Cleavage of the methoxy group using BBr₃ in dichloromethane:

This two-step process achieves >95% purity but requires careful handling of pyrophoric reagents.

Comparative Analysis of Synthesis Methods

Efficiency Metrics

Table 2 contrasts key performance indicators:

Environmental Impact Assessment

The yeast-mediated process demonstrates superior green chemistry credentials:

-

E-factor : 0.8 vs. 2.1 for demethylation route

-

PMI (Process Mass Intensity) : 3.2 vs. 5.7

-

Carbon footprint : 1.2 kg CO₂/kg vs. 3.4 kg CO₂/kg

Industrial Implementation Considerations

Continuous Flow Bioreactors

Modern production facilities employ immobilized yeast systems in packed-bed reactors, enabling:

-

Catalyst reuse for >50 cycles

-

Space-time yields of 120 g/L·h

-

Real-time process analytics via inline FTIR monitoring

Purification Protocols

Final product purification utilizes:

-

Centrifugal Partition Chromatography (CPC) with heptane/EtOAc/MeOH/H₂O (3:5:3:5)

-

Crystallization from ethanol/water (1:3 v/v)

These methods maintain >99.9% chemical purity while avoiding silica gel waste generation.

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show promise for visible-light-mediated synthesis using:

-

Ir(ppy)₃ photocatalyst

-

Diisopropylethylamine as sacrificial reductant

-

Blue LED irradiation (450 nm)

This method achieves 87% yield in 6h but currently remains less efficient than biocatalytic approaches.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of dyes, pharmaceuticals, and other organic compounds .

Scientific Research Applications

Chemistry

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol serves as a reagent in the synthesis of various organic compounds. Its unique structure allows it to be used in:

- Synthesis of Fluorescent Dyes : The compound's ability to fluoresce makes it valuable in creating dyes for biological imaging and labeling applications.

Biology

The compound is utilized in biochemical studies due to its capacity to label macromolecules. This application aids researchers in tracking biological processes and interactions within cells.

Medicine

Research into the therapeutic potential of this compound is ongoing. Preliminary findings suggest:

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against resistant strains such as MRSA and E. coli, with minimum inhibitory concentrations (MIC) ranging from 2–64 μg/mL.

Industry

The compound is also employed in industrial applications:

- Production of Polymers and Coatings : Its chemical properties make it suitable for developing materials with specific characteristics required in coatings and polymer formulations.

Case Study 1: Antimicrobial Activity

A study focused on the synthesis of novel antimicrobial agents highlighted the effectiveness of quinoline derivatives, including this compound. The compound demonstrated strong activity against multi-drug resistant bacteria, suggesting its potential as a new class of antibacterial agents.

Case Study 2: Fluorescent Labeling

In biochemical research, the compound has been used to label proteins and nucleic acids for fluorescence microscopy. This application enables detailed studies of cellular processes and protein interactions in real-time.

Mechanism of Action

The mechanism by which 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol exerts its effects involves interactions with molecular targets and pathways within cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biochemical outcomes. The exact pathways and targets are still under investigation, but its ability to modify biological macromolecules is well-documented .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds include substituent positions, alkyl/aryl groups, and functional moieties (e.g., hydroxyl, acetyl, amino). Below is a comparative analysis:

N-(1-Ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl)propanamide (CAS 63134-09-8)

- Structure : Features a propanamide group at position 7 instead of a hydroxyl group.

- Physical Properties : Higher boiling point (421.3°C) and density (1.006 g/cm³) compared to hydroxylated analogs, likely due to increased molecular weight and hydrogen-bonding capacity .

- Applications : Amide derivatives are often explored for enhanced stability in drug design.

1-(1-Acetyl-2,2,4,8-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone (CAS 2096112-88-6)

- Structure : Acetyl groups at positions 1 and 7, with additional methyl groups at positions 2, 2, 4, and 7.

- Synthesis: Likely involves acetylation of the parent dihydroquinoline.

- Properties : Molecular weight 273.4 g/mol; purity 95% . Acetyl groups may reduce solubility in polar solvents compared to hydroxylated analogs.

6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (Compound 25)

- Structure: Amino and dimethylaminoethyl groups enhance basicity; fluorine at position 8 introduces electronegativity.

- Synthesis : Catalytic hydrogenation of nitro precursors (72.9% yield for analog 24) .

- Applications: Amino-substituted dihydroquinolines are often bioactive, e.g., protease inhibitors .

Physicochemical Properties

*Calculated based on molecular formula C₁₅H₂₁NO.

Biological Activity

1-Ethyl-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol (ETDHQ) is an organic compound belonging to the quinoline class, characterized by its molecular formula and a molecular weight of 217.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of ETDHQ is primarily attributed to its interaction with various molecular targets within biological systems. It has been observed to bind to specific proteins and enzymes, thereby altering their activity. The exact biochemical pathways involved are still under investigation, but preliminary studies suggest that ETDHQ may influence cellular processes through modulation of enzyme functions and protein interactions.

Antimicrobial Properties

ETDHQ has shown promising antimicrobial activity against a range of bacterial strains. A study focused on the synthesis of novel antimicrobial agents highlighted that derivatives of quinoline compounds, including ETDHQ, demonstrated significant efficacy against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2–64 μg/mL, indicating a strong potential for development as new antibacterial agents .

Cytotoxicity

Research into the cytotoxic effects of ETDHQ revealed moderate cellular toxicity across various cell lines. In vitro studies have indicated that while ETDHQ exhibits antibacterial properties, it also poses some risks for cytotoxicity that necessitate further investigation into its safety profile for therapeutic use .

Comparative Analysis

To better understand the biological activity of ETDHQ, it is useful to compare it with similar compounds in the quinoline class. Below is a comparison table highlighting key characteristics:

| Compound Name | Molecular Formula | Molecular Weight | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|---|

| This compound | C14H19NO | 217.31 g/mol | Yes (MIC: 2–64 μg/mL) | Moderate |

| 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | 173.26 g/mol | Limited | Low |

| Ciprofloxacin | C17H18FN3O3 | 331.35 g/mol | Yes (MIC: <1 μg/mL) | Low |

Case Studies

Case Study 1: Antibacterial Efficacy

In a recent study conducted by Ali et al., various quinoline derivatives were tested for their antibacterial properties using in silico molecular docking techniques. ETDHQ was among the tested compounds and showed significant binding affinity to target proteins associated with bacterial resistance mechanisms . This study underscores the potential of ETDHQ as a lead compound in antibiotic development.

Case Study 2: Cytotoxic Profile Assessment

A cytotoxicity assessment performed on several quinoline derivatives revealed that while ETDHQ exhibited moderate toxicity levels, it was less toxic than other derivatives tested. This finding suggests that ETDHQ may be a safer alternative for further development compared to more toxic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.